dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
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Overview
Description
Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organic compound with unique structural features It consists of a dipropylazanium cation and a hexafluoro-4-oxopent-2-en-2-olate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of dipropylamine with hexafluoroacetylacetone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hexafluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A simpler amine with similar structural features.
Hexafluoroacetylacetone: The precursor used in the synthesis of the compound.
Other Hexafluoro Compounds: Compounds with similar hexafluoro groups but different cations.
Uniqueness
Dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its combination of a dipropylazanium cation and a hexafluoro-4-oxopent-2-en-2-olate anion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
dipropylazanium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C5H2F6O2/c1-3-5-7-6-4-2;6-4(7,8)2(12)1-3(13)5(9,10)11/h7H,3-6H2,1-2H3;1,12H/b;2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZKZRGSJYTCB-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CCC.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[NH2+]CCC.C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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